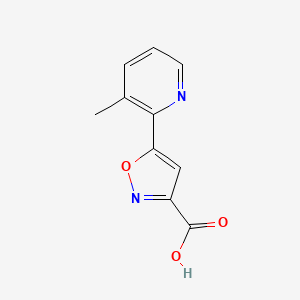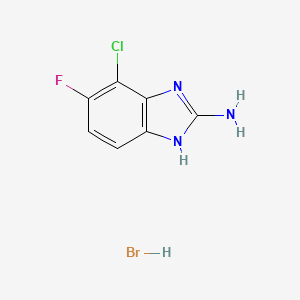![molecular formula C9H10ClF4N B13590174 {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a fluorinated aromatic ring and an amine group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple stepsThe process may involve the use of reagents such as trichloromethyl-pyridine and subsequent fluorination . Another approach involves the assembly of the aromatic ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. Techniques such as Friedel-Crafts acylation followed by reduction and nitration are commonly employed . The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The compound’s fluorinated aromatic ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Another fluorinated aromatic compound with similar properties.
Trifluoromethylpyridine: Shares the trifluoromethyl group, used in similar applications.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid: A compound with a similar fluorinated aromatic structure.
Uniqueness
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the development of new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H10ClF4N |
|---|---|
Molecular Weight |
243.63 g/mol |
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI Key |
VZTVETUONGMCHG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)C(F)(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


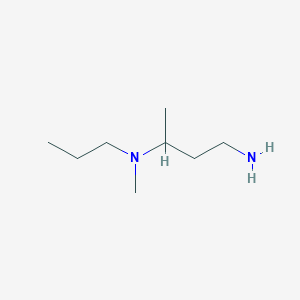
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
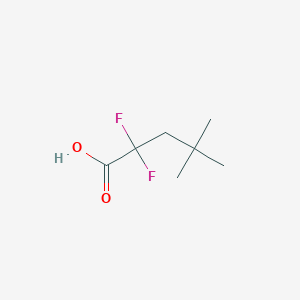
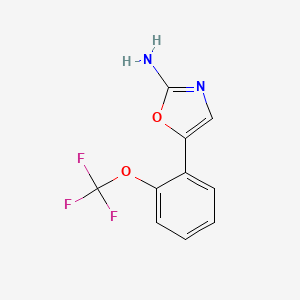
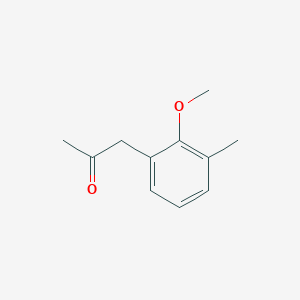
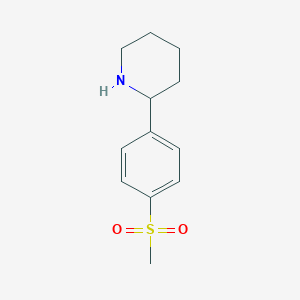
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)

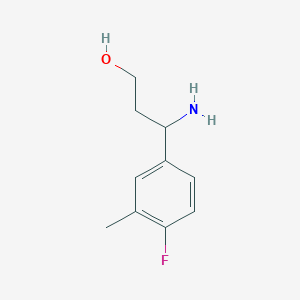
![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
